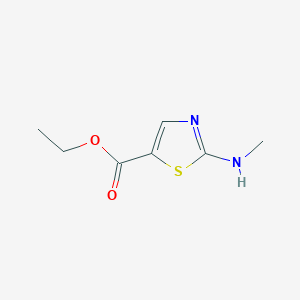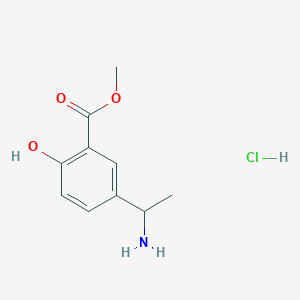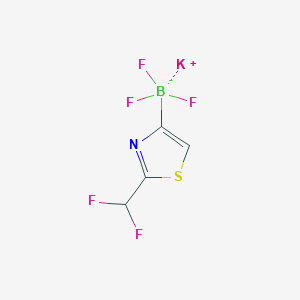![molecular formula C7H15ClN4 B13568550 Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azido group attached to a cyclohexyl ring, which is further connected to a methanamine group, forming a hydrochloride salt. The presence of the azido group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexyl derivative, which is subjected to azidation to introduce the azido group.
Azidation: The azidation reaction is carried out using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Methanamine Introduction: The azidocyclohexyl intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.
Reaction Conditions: Elevated temperatures for azidation, room temperature to mild heating for reduction and substitution reactions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted cyclohexyl derivatives.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Rac-1-[(1r,4r)-4-iodocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-bromocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-chlorocyclohexyl]methanaminehydrochloride
Uniqueness
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry reactions, making it a valuable tool in chemical biology and materials science.
Propiedades
Fórmula molecular |
C7H15ClN4 |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
(4-azidocyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h6-7H,1-5,8H2;1H |
Clave InChI |
UTKRDOLBBLRMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN)N=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)
![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)



![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)

![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)

